Tetradec-8-enyl acetate
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Overview
Description
cis-8-Tetradecen-1-olacetate: is an organic compound with the molecular formula C16H30O2. It is a colorless liquid that is primarily known for its role as a component of sex pheromones in certain moth species . This compound is also referred to as (Z)-8-Tetradecen-1-yl acetate.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-8-Tetradecen-1-olacetate typically involves the esterification of cis-8-Tetradecen-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods: On an industrial scale, the production of cis-8-Tetradecen-1-olacetate can be achieved through similar esterification processes, but with optimized conditions for higher yield and purity. This may involve continuous flow reactors and the use of more efficient catalysts to speed up the reaction and reduce by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-8-Tetradecen-1-olacetate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cis-8-Tetradecen-1-ol.
Substitution: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products:
Oxidation: cis-8-Tetradecenal or cis-8-Tetradecenoic acid.
Reduction: cis-8-Tetradecen-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
cis-8-Tetradecen-1-olacetate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is studied for its role in insect pheromone systems, particularly in moth species.
Medicine: Research is ongoing into its potential use in developing pheromone-based pest control methods.
Industry: It is used in the formulation of pheromone traps for monitoring and controlling pest populations in agriculture
Mechanism of Action
The mechanism of action of cis-8-Tetradecen-1-olacetate primarily involves its interaction with olfactory receptors in insects. When released into the environment, it binds to specific receptors on the antennae of moths, triggering a behavioral response that leads to mating. The molecular targets are the olfactory receptor neurons, and the pathway involves signal transduction mechanisms that result in the activation of neural circuits responsible for mating behavior .
Comparison with Similar Compounds
- cis-9-Tetradecen-1-olacetate
- (E)-8-Dodecen-1-yl acetate
- (E)-Hexadec-11-enal
- 8,10-Dodecadien-1-ol
Comparison: cis-8-Tetradecen-1-olacetate is unique in its specific role as a sex pheromone component in certain moth species. While similar compounds like cis-9-Tetradecen-1-olacetate and (E)-8-Dodecen-1-yl acetate also function as pheromones, they are used by different species or in different contexts. The structural differences, such as the position and configuration of double bonds, contribute to their specificity and effectiveness in their respective roles .
Properties
IUPAC Name |
tetradec-8-enyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h7-8H,3-6,9-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGHIFSDFDWSOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCCCCCCOC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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